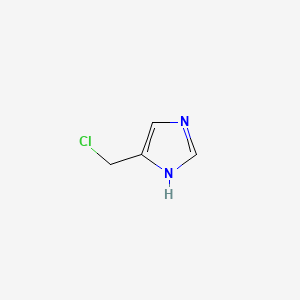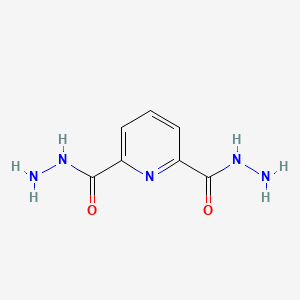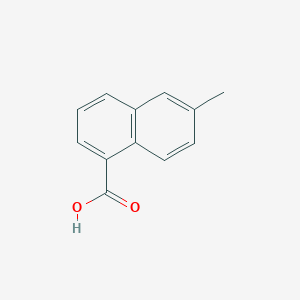
5,6-二氢-2H-吡喃-2-酮
描述
5,6-Dihydro-2H-pyran-2-one, also known as δ-valerolactone, is a heterocyclic organic compound with the molecular formula C5H6O2. It is characterized by a six-membered ring containing one oxygen atom and a double bond. This compound is a type of α,β-unsaturated δ-lactone and is found naturally in various plants and microorganisms .
科学研究应用
5,6-Dihydro-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: It exhibits biological activities such as antimicrobial, antifungal, and cytotoxic properties.
Medicine: Research has shown its potential in developing anticancer agents and other pharmaceuticals.
Industry: It is used in the production of polymers, resins, and as a flavoring agent in the food industry.
作用机制
Target of Action
5,6-Dihydro-2H-pyran-2-one is a heterocyclic compound that has shown a wide range of biological and pharmacological activities . It has been found to exhibit antitumor, antifungal, antimicrobial, anti-inflammatory, antistress, antibiotic, antituberculosis, antiparasitic, and antiviral properties . It is also known as the inducer of a colony stimulating factor in bone marrow stromal cells .
Mode of Action
It is believed to interact with its targets in a way that triggers a series of biochemical reactions, leading to its various pharmacological effects .
Biochemical Pathways
5,6-Dihydro-2H-pyran-2-one is involved in several biochemical pathways due to its wide range of biological activities. For instance, it has been reported to induce a colony stimulating factor in bone marrow stromal cells, which is crucial for the production of blood cells .
Result of Action
The molecular and cellular effects of 5,6-Dihydro-2H-pyran-2-one’s action are diverse due to its wide range of biological activities. For example, its antitumor activity could be attributed to its ability to interfere with the proliferation of cancer cells .
Action Environment
The action, efficacy, and stability of 5,6-Dihydro-2H-pyran-2-one can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other substances can affect its stability and activity. As a chemical compound, it should be stored in a sealed container, away from sources of ignition and oxidizing agents .
生化分析
Biochemical Properties
5,6-Dihydro-2H-pyran-2-one has been found to interact with various enzymes, proteins, and other biomolecules . It has shown a wide range of biological and pharmacological activities including antitumor, antifungal, antimicrobial, anti-inflammatory, antistress, antibiotic, antituberculosis, antiparasitic, and antiviral properties .
Cellular Effects
5,6-Dihydro-2H-pyran-2-one has been reported to have various effects on different types of cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 5,6-Dihydro-2H-pyran-2-one is complex and involves multiple interactions at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5,6-Dihydro-2H-pyran-2-one involves the reaction of vinylacetic acid with paraformaldehyde in the presence of concentrated sulfuric acid and glacial acetic acid. The mixture is refluxed, cooled, and neutralized with sodium hydroxide, followed by extraction with dichloromethane . Another method includes the use of benzoyl peroxide and N-bromosuccinimide in carbon tetrachloride, followed by treatment with triethylamine .
Industrial Production Methods: Industrial production of 5,6-Dihydro-2H-pyran-2-one typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation under reduced pressure are common in industrial settings .
化学反应分析
Types of Reactions: 5,6-Dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to saturated lactones.
Substitution: It can undergo nucleophilic substitution reactions at the α,β-unsaturated carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are often used.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Yields saturated lactones.
Substitution: Forms various substituted lactones depending on the nucleophile used.
相似化合物的比较
3,4-Dihydro-2H-pyran: Another dihydropyran with different substitution patterns.
3,6-Dihydro-2H-pyran: A structural isomer with distinct chemical properties.
Massoilactone: A similar lactone with a pentyl substituent.
Uniqueness: 5,6-Dihydro-2H-pyran-2-one is unique due to its specific α,β-unsaturated δ-lactone structure, which imparts distinct reactivity and biological activity compared to its isomers and other lactones .
属性
IUPAC Name |
2,5-dihydropyran-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-5-3-1-2-4-7-5/h1-2H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREFDQNWPNDZEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCOC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90955515 | |
| Record name | 3,6-Dihydro-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90955515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3393-45-1 | |
| Record name | 2H-Pyran-2-one, 5,6-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003393451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Dihydro-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90955515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















